![molecular formula C23H28O2 B14072145 4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene] CAS No. 7595-11-1](/img/structure/B14072145.png)
4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene]: is a complex organic compound known for its unique structural properties. It belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. This compound is particularly notable for its six methyl groups and the spiro connection between two chromene units, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include chromene derivatives and methylating agents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperature and pressure settings to facilitate the formation of the spiro compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The process may include:
Batch or Continuous Processing: Depending on the scale, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses and activities.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: Another hexamethylated compound with a biphenyl structure.
2,2’,3,3’,6,6’-Hexamethyl-1,1’-biphenyl-4,4’-diol: A related compound with hydroxyl groups.
Uniqueness
4,4,4’,4’,6,6’-Hexamethyl-3,3’,4,4’-tetrahydro-2,2’-spirobi[chromene] is unique due to its spiro-connected chromene units and the specific arrangement of methyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
7595-11-1 |
|---|---|
Fórmula molecular |
C23H28O2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene] |
InChI |
InChI=1S/C23H28O2/c1-15-7-9-19-17(11-15)21(3,4)13-23(24-19)14-22(5,6)18-12-16(2)8-10-20(18)25-23/h7-12H,13-14H2,1-6H3 |
Clave InChI |
GXBISNWSSRMKIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3(CC2(C)C)CC(C4=C(O3)C=CC(=C4)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



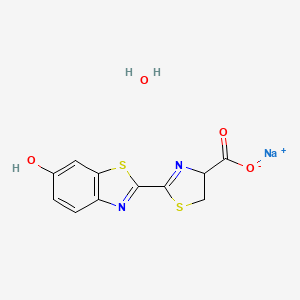
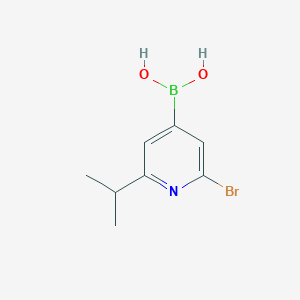
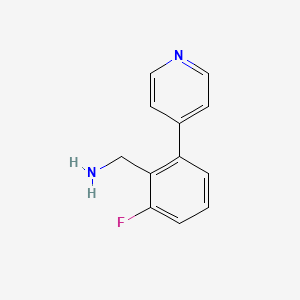


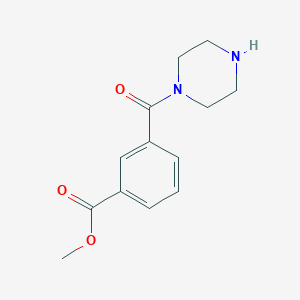
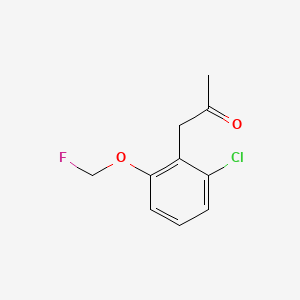
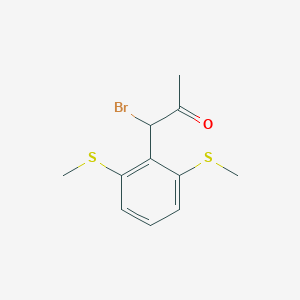
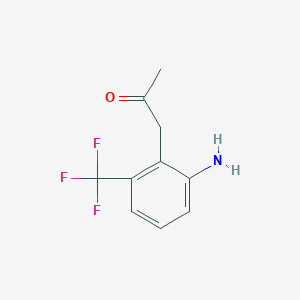
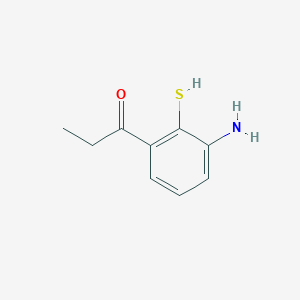
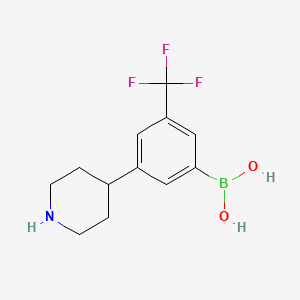
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)
